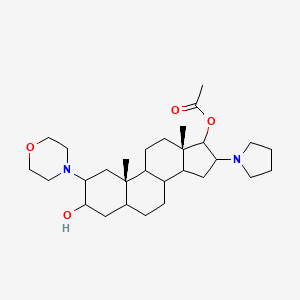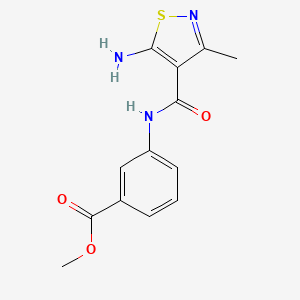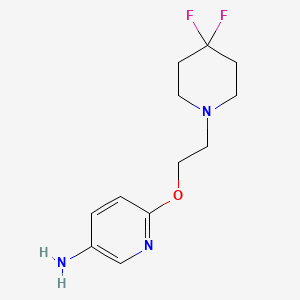
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group and an ethoxy group linked to a difluoropiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine typically involves multiple steps. One common approach is to start with the preparation of 4,4-difluoropiperidine, which can be synthesized by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride. The resulting 4,4-difluoropiperidine is then reacted with 2-bromoethanol to form 2-(4,4-difluoropiperidin-1-yl)ethanol. This intermediate is subsequently reacted with 3-aminopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The difluoropiperidine moiety can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)ethanamine
- 2-(4,4-Difluoropiperidin-1-yl)aniline
Uniqueness
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17F2N3O |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
6-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H17F2N3O/c13-12(14)3-5-17(6-4-12)7-8-18-11-2-1-10(15)9-16-11/h1-2,9H,3-8,15H2 |
Clé InChI |
IEUHXERNFYFQKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



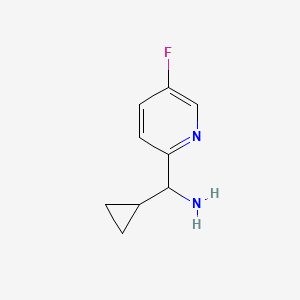
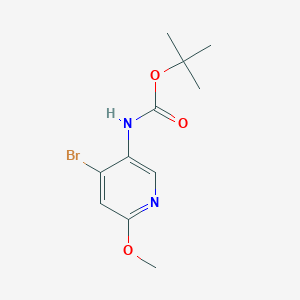
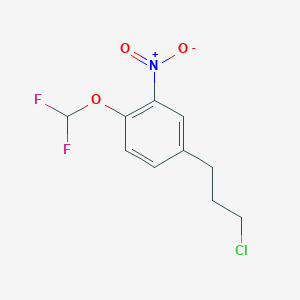
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)

![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
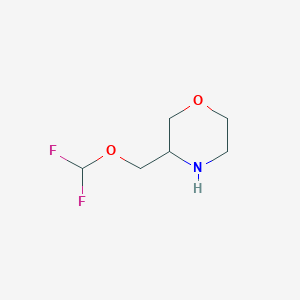
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
